PROTAC FAK degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

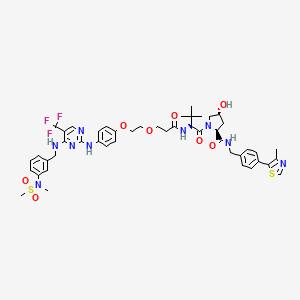

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56F3N9O8S2/c1-29-40(68-28-54-29)32-12-10-30(11-13-32)24-52-43(62)38-23-35(60)27-59(38)44(63)41(46(2,3)4)56-39(61)18-19-66-20-21-67-36-16-14-33(15-17-36)55-45-53-26-37(47(48,49)50)42(57-45)51-25-31-8-7-9-34(22-31)58(5)69(6,64)65/h7-17,22,26,28,35,38,41,60H,18-21,23-25,27H2,1-6H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t35-,38+,41-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVULIYLBRNHLEE-LFHXYJAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56F3N9O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The FAK Signaling Nexus: A Technical Guide to Its Role in Cancer Cell Migration

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cancer cell migration and metastasis. FAK, a non-receptor tyrosine kinase encoded by the PTK2 gene, functions as a central hub that integrates signals from the extracellular matrix (ECM) and growth factor receptors to drive tumor progression.[1][2] Its overexpression and hyperactivation are hallmarks of numerous aggressive cancers, making it a compelling target for therapeutic intervention.[2][3] This guide details the core mechanics of FAK signaling, presents quantitative data on its prevalence in cancer, outlines key experimental protocols for its study, and visualizes its complex interactions.

The FAK Signaling Hub: Activation and Core Components

FAK's central role in cell migration stems from its dual function as both a kinase and a scaffolding protein.[1][4] It is composed of three primary domains: an N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain, a central kinase domain, and a C-terminal Focal Adhesion Targeting (FAT) domain.[5]

The canonical activation of FAK is initiated by cell adhesion to the ECM via integrin receptors.[6] This process unfolds as follows:

-

Integrin Clustering: Binding of ECM proteins (e.g., fibronectin, collagen) to integrins induces receptor clustering at sites that will become focal adhesions.[7][8]

-

Conformational Change and Autophosphorylation: Integrin clustering recruits FAK to these sites, leading to a conformational change that relieves an auto-inhibitory interaction between the FERM and kinase domains.[3][8] This allows FAK to autophosphorylate at tyrosine 397 (Y397).[7][8]

-

Src Kinase Recruitment and Activation: The newly phosphorylated Y397 residue serves as a high-affinity binding site for the SH2 domain of Src family kinases (SFKs).[7][9] This interaction activates Src, which in turn phosphorylates other tyrosine residues on FAK, including Y925, creating a signaling complex with amplified kinase activity.[7][10]

This activated FAK-Src complex acts as a master regulator, phosphorylating a multitude of downstream substrates and initiating signaling cascades that control cell migration, survival, and proliferation.[9][11]

Downstream Effectors in Cancer Cell Migration

The activated FAK-Src complex orchestrates cell migration through several key downstream signaling pathways:

-

PI3K/Akt Pathway: FAK can directly bind to the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to its activation.[5] Activated PI3K generates PIP3, which subsequently activates Akt.[5] The FAK/PI3K/Akt axis is crucial for promoting cell survival, resisting anoikis (detachment-induced apoptosis), and enhancing cell migration.[12][13]

-

Ras/MAPK (ERK) Pathway: Upon phosphorylation by Src at Y925, FAK recruits the Grb2 adapter protein, which in turn activates the Ras/MAPK/ERK signaling cascade.[5][7] This pathway is a potent driver of cell proliferation, invasion, and the expression of matrix metalloproteinases (MMPs) that degrade the ECM.[11]

-

Crk/Cas and Rho GTPases: The FAK-Src complex phosphorylates scaffolding proteins like p130Cas.[7][11] This creates docking sites for other proteins, such as Crk, which then activate small GTPases like Rac and Rho.[6][11] These molecules are master regulators of the actin cytoskeleton, controlling the formation of lamellipodia and filopodia, focal adhesion turnover, and the generation of contractile forces required for cell movement.[14]

-

Epithelial-Mesenchymal Transition (EMT): FAK signaling is a key requirement for EMT, a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness.[10][12] FAK can mediate changes in the expression of key EMT markers, such as the downregulation of E-cadherin, a protein crucial for cell-cell adhesion.[1]

Quantitative Insights: FAK in Human Cancers

FAK is frequently overexpressed at both the mRNA and protein levels in a wide array of human cancers, and this overexpression often correlates with advanced tumor stage, metastasis, and poor patient prognosis.[1][2]

Table 1: FAK (PTK2) Overexpression in Various Human Cancers

| Cancer Type | Frequency of Protein Overexpression | Key Findings |

| Invasive Breast Cancer | ~78% (14 of 18 cases showed moderate/strong staining)[9][13] | FAK upregulation is considered an early event in tumorigenesis.[9][13] |

| Invasive Colon Cancer | ~87% (13 of 15 cases showed moderate/strong staining)[9][13] | Overexpression is also seen in premalignant, dysplastic epithelium.[9][13] |

| Hepatocellular Carcinoma (HCC) | ~28% (18 of 64 cases)[3] | FAK expression correlates with portal vein invasion and poorer survival.[3] |

| Ovarian Cancer | ~86% of serous ovarian cancer cases[15] | High FAK expression is associated with decreased patient survival.[15] |

| Head and Neck (HNSCC) | Amplification in ~70% of HPV-negative cases[16] | Copy number gain is highly correlated with increased protein expression.[16] |

| Lung Cancer (NSCLC) | Positively correlated with lymph node metastasis[2] | Higher expression in Small Cell Lung Cancer (SCLC) compared to NSCLC.[2] |

Data compiled from immunohistochemistry (IHC) and genomic studies.

Genomic alterations in the PTK2 gene, while less common than overexpression, also contribute to aberrant FAK signaling.

Table 2: FAK (PTK2) Genomic Alterations (TCGA Data)

| Cancer Type | Amplification Frequency | Mutation Frequency |

| Ovarian Cancer (Serous) | ~24%[15] | Low |

| Head and Neck (HNSCC) | ~70% (HPV-negative)[16] | ~2%[16] |

| Breast Cancer | Varies by subtype | Low |

| Lung Squamous Cell Carcinoma | ~10% | Low |

Frequencies are approximations based on available TCGA datasets and literature.[15][16][17]

Therapeutic Targeting of FAK

Given its critical role in tumor progression, FAK has emerged as a promising therapeutic target.[11] Several small molecule FAK inhibitors are currently in various stages of clinical development, both as monotherapies and in combination with other agents.

Table 3: Selected FAK Inhibitors in Clinical/Preclinical Development

| Inhibitor | Mechanism of Action | Selected Cancer Types in Trials | Status (as of late 2023/early 2024) |

| Defactinib (VS-6063) | ATP-competitive FAK inhibitor | Ovarian Cancer, Pancreatic Cancer, Mesothelioma | Phase I/II trials. Received FDA breakthrough therapy designation for recurrent low-grade serous ovarian cancer (LGSOC) in combination with avutometinib.[7] |

| Ifebemtinib (IN10018) | Selective, ATP-competitive FAK inhibitor | Advanced Solid Tumors, Gastric Cancer | Phase I/II trials ongoing.[7][18] |

| GSK2256098 | FAT-FERM inhibitor (targets scaffolding function) | Advanced Solid Tumors | Has undergone Phase I trials.[14][18] |

| Conteltinib (CT-707) | ATP-competitive FAK inhibitor | NSCLC, Solid Tumors | Phase I/II clinical trials.[14][18] |

| APG-2449 | FAK/ALK/ROS1 inhibitor | NSCLC, other solid tumors | Phase I clinical trials.[18] |

Key Experimental Methodologies

Studying the FAK pathway requires a robust set of molecular and cellular biology techniques. Below are foundational protocols for assessing FAK activity and its impact on cell migration.

Protocol: Western Blot for FAK Phosphorylation

This protocol is used to determine the activation state of FAK by measuring its phosphorylation at the Y397 autophosphorylation site.

-

Sample Preparation:

-

Culture cells to 70-80% confluency and apply experimental treatments (e.g., FAK inhibitor).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.

-

Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load samples onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FAK (Tyr397) diluted in 5% BSA/TBST.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for total FAK. The ratio of p-FAK to total FAK indicates the level of FAK activation.

-

Protocol: Transwell Cell Migration Assay

This assay quantifies the migratory capacity of cancer cells in response to a chemoattractant.

-

Cell Preparation:

-

Culture cells to ~80% confluency.

-

Starve cells in serum-free medium for 12-24 hours prior to the assay to reduce basal migration.

-

Detach cells using a non-enzymatic method (e.g., EDTA-based) or trypsin, wash, and resuspend in serum-free medium at a concentration of 1x10^5 to 5x10^5 cells/mL.[4]

-

-

Assay Setup:

-

Place Transwell inserts (typically with an 8.0 µm pore size polycarbonate membrane) into the wells of a 24-well plate.[4][12]

-

Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.[4][19]

-

Add 100-200 µL of the prepared cell suspension to the upper chamber of the Transwell insert.[4][19] Include any inhibitors in this suspension.

-

-

Incubation and Processing:

-

Incubate the plate at 37°C in a 5% CO2 atmosphere for a period determined by the cell type's migratory speed (typically 6-24 hours).[4]

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[4]

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or cold methanol for 15-20 minutes.[4][11]

-

-

Staining and Quantification:

-

Stain the fixed cells with 0.1% Crystal Violet for 20-30 minutes.[4]

-

Wash the inserts gently with water to remove excess stain and allow them to air dry.

-

Image multiple random fields of the membrane's underside using a microscope and count the number of migrated cells.

-

Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader for quantification.

-

Protocol: In Vitro FAK Kinase Assay

This biochemical assay directly measures the catalytic activity of FAK.

-

Reaction Setup:

-

Prepare a standard tyrosine kinase buffer (e.g., 20mM HEPES pH 7.3, 5mM MgCl2, 5mM MnCl2, 0.1mg/mL BSA, 50µM DTT).[6][20]

-

In a microfuge tube, combine purified, recombinant FAK enzyme with a generic kinase substrate (e.g., poly(Glu-Tyr) 4:1).

-

Add the test compound (FAK inhibitor) or vehicle control.

-

-

Initiation and Incubation:

-

Detection and Analysis:

-

Stop the reaction by adding EDTA or SDS-PAGE sample buffer.[22]

-

Quantify the amount of ADP produced, which is directly proportional to kinase activity. Commercial kits, such as ADP-Glo™ Kinase Assay, use a luciferase-based system to measure ADP by converting it back to ATP and detecting the resulting luminescence.[20]

-

The results are typically expressed as a percentage of the activity of the vehicle control, allowing for the calculation of IC50 values for inhibitors.

-

Conclusion and Future Directions

The FAK signaling pathway is a cornerstone of the molecular machinery that drives cancer cell migration and metastasis.[1] Its dual kinase and scaffolding functions allow it to integrate diverse extracellular cues and translate them into pro-migratory cellular responses.[23] The consistent overexpression of FAK across numerous tumor types underscores its significance as both a prognostic biomarker and a high-value therapeutic target.[2][3]

While first-generation FAK inhibitors have shown promise, particularly in combination therapies, future research must focus on overcoming potential resistance mechanisms.[7] Developing inhibitors that target FAK's scaffolding function, in addition to its catalytic activity, may offer a more comprehensive blockade of its pro-tumorigenic effects.[11][14] Furthermore, elucidating the precise role of FAK within the complex tumor microenvironment will be crucial for optimizing its therapeutic targeting and improving outcomes for patients with metastatic cancer.

References

- 1. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 2. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchhub.com [researchhub.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. In vitro kinase assay [bio-protocol.org]

- 7. onclive.com [onclive.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 12. Cell migration assay or Transwell assay [protocols.io]

- 13. Immunohistochemical analyses of focal adhesion kinase expression in benign and malignant human breast and colon tissues: correlation with preinvasive and invasive phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Roles and inhibitors of FAK in cancer: current advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.com.cn [promega.com.cn]

- 21. In vitro kinase assay [protocols.io]

- 22. Induced Focal Adhesion Kinase (FAK) Expression in FAK-Null Cells Enhances Cell Spreading and Migration Requiring Both Auto- and Activation Loop Phosphorylation Sites and Inhibits Adhesion-Dependent Tyrosine Phosphorylation of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

FAK Downstream Effectors in Tumor Progression: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[1][2] Its central role in orchestrating a diverse array of cellular processes, including survival, proliferation, migration, and invasion, positions it as a key player in tumor progression.[3][4] Overexpression and hyperactivity of FAK are frequently observed in a multitude of human cancers and are often correlated with increased malignancy, metastasis, and poor patient prognosis.[5][6] This guide provides a comprehensive overview of the core downstream signaling pathways of FAK and their implications in oncology, presents quantitative data on FAK's role in cancer, and details key experimental protocols for its study.

Core Signaling Pathways

FAK's influence on tumor progression is primarily exerted through its interaction with and phosphorylation of a host of downstream effector proteins. This initiates a cascade of signaling events that drive the malignant phenotype. The most well-characterized of these pathways are the FAK-Src dual-kinase complex, the PI3K/AKT survival pathway, the MAPK/ERK proliferation pathway, and the regulation of Rho family GTPases, which govern cell motility.

The FAK/Src Signaling Axis

Upon activation by upstream signals, FAK autophosphorylates at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of the Src family of tyrosine kinases.[7] This interaction is pivotal, leading to the formation of a reciprocally activated FAK/Src complex that phosphorylates a multitude of downstream substrates, thereby amplifying and diversifying the initial signal.[7] This complex is a central node in FAK signaling, influencing cell migration, invasion, and survival.[8]

Caption: The FAK/Src signaling axis.

The PI3K/AKT Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a cornerstone of cell survival signaling, and FAK is a key activator of this cascade. The FAK/Src complex can directly phosphorylate and activate the p85 regulatory subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated by PDK1. Activated AKT then phosphorylates a range of downstream targets that inhibit apoptosis and promote cell survival, a critical aspect of tumor progression and resistance to therapy.[9][10]

Caption: The FAK-PI3K-AKT survival pathway.

The MAPK/ERK Proliferation Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation. FAK can activate this pathway through multiple mechanisms. The FAK/Src complex can phosphorylate adaptor proteins like Grb2, which in turn recruits SOS, a guanine nucleotide exchange factor for Ras. This leads to the activation of the Ras-Raf-MEK-ERK signaling cascade, culminating in the phosphorylation of transcription factors that drive the expression of genes involved in cell cycle progression.

Caption: The FAK-MAPK-ERK proliferation pathway.

Regulation of Rho Family GTPases and Cell Motility

The dynamic regulation of the actin cytoskeleton is fundamental to cell migration and invasion. FAK plays a crucial role in this process through its influence on Rho family GTPases, including RhoA, Rac1, and Cdc42. FAK can modulate the activity of guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) that control the activation state of these GTPases. For instance, the FAK/Src-mediated phosphorylation of p130Cas creates a docking site for the adaptor protein Crk, which in turn recruits DOCK180, a GEF for Rac1. The activation of Rac1 promotes the formation of lamellipodia and membrane ruffling, key events in cell migration.[3]

Caption: FAK regulation of Rho GTPases.

Quantitative Data on FAK in Tumor Progression

The following tables summarize quantitative data regarding FAK expression in various cancers and the effects of its inhibition.

Table 1: FAK Overexpression and Gene Amplification in Human Cancers

| Cancer Type | Method | Finding | Reference |

| Gastric Cancer | FISH & IHC | FAK gene amplification in 8.9% of cases; protein overexpression in 54-59% of cases, correlating with poor prognosis. | [8] |

| Ovarian Cancer | TCGA Database Analysis | PTK2 (FAK) gene amplification in 24% of serous ovarian cancer cases. | [11] |

| Breast Cancer | IHC | FAK weakly expressed in benign epithelium, but overexpressed in 14 of 18 invasive carcinomas. | [12] |

| Colon Cancer | IHC | FAK weakly expressed in normal colonic epithelium, but overexpressed in 13 of 15 invasive colon cancers. | [12] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | IHC | FAK overexpression in the majority of over 200 clinical specimens, including preinvasive dysplasias. | [13] |

| Hepatocellular Carcinoma (HCC) | IHC & Western Blot | FAK expression in 28.1% of patients, correlating with portal venous invasion and poorer survival. | [14] |

Table 2: IC50 Values of FAK Inhibitors in Cancer Cell Lines

| FAK Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |

| TAE226 | - | FAK enzymatic assay | 5.5 | [15] |

| Defactinib (VS-6063) | - | FAK enzymatic assay | 0.6 | [16] |

| GSK2256098 | OVCAR8 | Ovarian Cancer | 8.5 | [15] |

| GSK2256098 | A549 | Lung Cancer | 15 | [15] |

| GSK2256098 | U87MG | Glioblastoma | 12 | [15] |

| PND-1186 (VS-4718) | - | FAK enzymatic assay | 1.5 | [16] |

| Y15 | - | Inhibition of FAK autophosphorylation | 1000 | [16] |

| Compound 6a | - | FAK enzymatic assay | 1.03 | [2] |

| Compound 6b | - | FAK enzymatic assay | 3.05 | [2] |

| Compound 22 | - | FAK enzymatic assay | 28.2 | [2] |

| Compound 28 | - | FAK enzymatic assay | 44.6 | [2] |

| Compound 15 | - | FAK enzymatic assay | 5.9 | [2] |

| Compound 3 | - | FAK enzymatic assay | 0.07 | [17] |

| Compound 7 | - | FAK enzymatic assay | 0.12 | [17] |

| Compound 12 | - | FAK enzymatic assay | 2.75 | [17] |

| Compound 13 | - | FAK enzymatic assay | 1.87 | [17] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of FAK downstream effectors are provided below.

Western Blotting for FAK and Phospho-FAK

This protocol describes the detection of total FAK and its activated, phosphorylated form (p-FAK Y397).

Caption: Western Blotting Workflow.

Materials:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent (e.g., BCA kit).

-

2x Laemmli sample buffer.

-

SDS-PAGE gels (e.g., 10%).[18]

-

PVDF membrane.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-human-FAK antibody, Rabbit anti-human-phospho-FAK (Y397) antibody.

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) detection reagent.

Procedure:

-

Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 10% SDS-PAGE gel and run at 100V until the dye front reaches the bottom.[18]

-

Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.

-

Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

In Vitro FAK Kinase Assay

This protocol describes a method to measure the kinase activity of purified FAK.

Caption: In Vitro Kinase Assay Workflow.

Materials:

-

Purified recombinant FAK enzyme.

-

FAK substrate (e.g., poly(Glu:Tyr 4:1)).[19]

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[20]

-

ATP solution.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

Procedure:

-

Prepare Master Mixture: In a 96-well plate, prepare a master mixture containing kinase buffer, ATP, and FAK substrate.[19]

-

Add Inhibitors (if applicable): Add test compounds or vehicle control to the appropriate wells.

-

Initiate Reaction: Add purified FAK enzyme to each well to start the reaction.[19]

-

Incubation: Incubate the plate at 30°C for 45 minutes.[19]

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.

-

Measure Luminescence: Read the luminescent signal on a plate reader. The signal intensity is proportional to the FAK kinase activity.

Transwell Cell Migration Assay

This assay is used to quantify the migratory capacity of cancer cells in response to a chemoattractant.

Caption: Transwell Migration Assay Workflow.

Materials:

-

Transwell inserts (e.g., 8 µm pore size).

-

24-well plates.

-

Cell culture medium with and without serum.

-

Chemoattractant (e.g., 10% FBS).[21]

-

Cotton swabs.

-

Fixation solution (e.g., 4% paraformaldehyde).[21]

-

Staining solution (e.g., Crystal Violet).

Procedure:

-

Cell Preparation: Culture cells to 80-90% confluency and then serum-starve overnight.

-

Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the Transwell insert.[22]

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 24 hours).[1]

-

Removal of Non-migrated Cells: Carefully remove the Transwell insert and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[22]

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, then stain with Crystal Violet for 20 minutes.

-

Quantification: Wash the inserts, allow them to dry, and then image the stained cells using a microscope. Count the number of migrated cells in several random fields of view to determine the average number of migrated cells per field.

Chick Chorioallantoantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay assesses the angiogenic potential of cells or substances.

Caption: CAM Assay Workflow.

Materials:

-

Fertilized chicken eggs.

-

Egg incubator.

-

Dremel tool or small scissors.

-

Sterile forceps.

-

Sterile saline.

-

Test substance (e.g., cancer cells in Matrigel).

-

Stereomicroscope with a camera.

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3-4 days.[23]

-

Windowing: On day 3 or 4, carefully create a small window in the eggshell over the air sac to expose the CAM.

-

Application of Test Substance: Gently place a sterile filter paper disc or a Matrigel plug containing the cancer cells or test substance onto the CAM.[23]

-

Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 3-5 days.

-

Analysis: On the designated day, re-open the window and observe the CAM under a stereomicroscope. Capture images of the area around the implant.

-

Quantification: Quantify angiogenesis by counting the number of blood vessel branches converging towards the implant or by measuring the total blood vessel length in a defined area using image analysis software.

Conclusion

The downstream effectors of FAK constitute a complex and interconnected signaling network that is central to the progression of many cancers. The FAK/Src, PI3K/AKT, and MAPK/ERK pathways, along with the regulation of Rho GTPases, represent key axes through which FAK promotes tumor cell survival, proliferation, migration, and invasion. The quantitative data presented underscore the clinical relevance of FAK as a prognostic marker and a therapeutic target. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate roles of FAK in oncology and to evaluate the efficacy of novel FAK--targeted therapies. As our understanding of FAK signaling continues to evolve, so too will our ability to develop more effective treatments for a wide range of malignancies.

References

- 1. Quantification of Myocyte Chemotaxis: A Role for FAK in Regulating Directional Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunohistochemistry [bio-protocol.org]

- 8. Focal adhesion kinase (FAK) gene amplification and its clinical implications in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Immunohistochemical analyses of focal adhesion kinase expression in benign and malignant human breast and colon tissues: correlation with preinvasive and invasive phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]

- 18. 2.7. Western blotting [bio-protocol.org]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. promega.com.cn [promega.com.cn]

- 21. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Ubiquitin-Proteasome Pathway: The Engine of PROTAC-Mediated Protein Degradation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology to block the function of a target protein, PROTACs employ an event-driven mechanism to eliminate disease-causing proteins entirely.[1] They achieve this by coopting the cell's own machinery for protein disposal: the ubiquitin-proteasome system (UPS). This guide provides a comprehensive technical overview of the core mechanics of the UPS and its critical role in the action of PROTACs, offering detailed experimental protocols and quantitative data to aid researchers in this burgeoning field.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and essential cellular process responsible for the degradation of a vast array of proteins, thereby maintaining protein homeostasis, and controlling numerous cellular functions, including cell cycle progression, signal transduction, and apoptosis. The system relies on a cascade of enzymatic reactions to tag substrate proteins with a small regulatory protein called ubiquitin, marking them for destruction by a large multi-catalytic protease complex known as the 26S proteasome.

The key players in the ubiquitination cascade are:

-

Ubiquitin-Activating Enzyme (E1): In an ATP-dependent reaction, the E1 enzyme activates the ubiquitin molecule.

-

Ubiquitin-Conjugating Enzyme (E2): The activated ubiquitin is then transferred from the E1 to an E2 enzyme.

-

Ubiquitin Ligase (E3): The E3 ligase is the substrate recognition component of the system. It binds to a specific target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. The human genome encodes over 600 E3 ligases, providing a vast potential for specificity in protein degradation.

This process is repeated to form a polyubiquitin chain on the target protein, which then acts as a recognition signal for the 26S proteasome. The proteasome unfolds, deubiquitinates, and proteolytically cleaves the tagged protein into small peptides, while the ubiquitin molecules are recycled.

Caption: The Ubiquitin-Proteasome System pathway.

PROTAC Mechanism of Action: Hijacking the UPS

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By simultaneously binding to both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[3] This proximity facilitates the E3 ligase-mediated polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] A key feature of PROTACs is their catalytic mode of action; once the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, enabling substoichiometric degradation of the target protein.

References

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of Focal Adhesion Kinase (FAK) Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Focal Adhesion Kinase (FAK), a 125 kDa non-receptor protein tyrosine kinase, is a pivotal regulator of cellular processes including migration, adhesion, proliferation, and survival.[1][2][3] It functions as a critical signaling scaffold, integrating signals from the extracellular matrix and growth factor receptors.[1][4] Dysregulation of FAK expression and activity is frequently associated with cancer progression and metastasis, making it an attractive therapeutic target.[1][5] One therapeutic strategy involves inducing the degradation of FAK, thereby eliminating both its kinase-dependent and kinase-independent scaffolding functions.[6] Technologies like Proteolysis Targeting Chimeras (PROTACs) have been developed to specifically induce FAK degradation via the ubiquitin-proteasome pathway.[5][6][7]

This document provides a detailed protocol for analyzing FAK protein degradation using Western blotting, a fundamental technique to quantify changes in protein levels in response to therapeutic agents or other experimental conditions.

FAK Signaling and Degradation Pathway

The following diagram illustrates the central role of FAK in cell signaling and its targeted degradation through the ubiquitin-proteasome system. Upon integrin clustering, FAK is activated via autophosphorylation at Tyrosine 397 (Tyr397), creating a binding site for Src family kinases and initiating downstream signaling cascades like PI3K/AKT and MAPK/ERK.[1][2] Targeted degradation, for instance by a FAK PROTAC, involves the recruitment of an E3 ubiquitin ligase to FAK, leading to its polyubiquitination and subsequent destruction by the proteasome.[6]

Caption: FAK activation and targeted degradation pathway.

Quantitative Data Presentation

Densitometric analysis of Western blot bands allows for the quantification of FAK degradation. The intensity of the FAK band is normalized to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading. The data can be summarized as follows:

| Treatment (Concentration) | FAK Band Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized FAK Level (FAK / Loading Control) | % FAK Degradation (Relative to Control) |

| Vehicle Control (0 µM) | 15,000 | 14,500 | 1.03 | 0% |

| Compound X (10 nM) | 11,200 | 14,800 | 0.76 | 26.2% |

| Compound X (50 nM) | 6,500 | 14,600 | 0.45 | 56.3% |

| Compound X (100 nM) | 2,900 | 14,700 | 0.20 | 80.6% |

| Compound X (1 µM) | 850 | 14,500 | 0.06 | 94.2% |

Experimental Protocol: Western Blotting for FAK Degradation

This protocol outlines the complete workflow for assessing FAK degradation, from sample preparation to data analysis.

Materials and Reagents

-

Cell Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0).[8]

-

Protease and Phosphatase Inhibitors: Add fresh to lysis buffer before use (e.g., Sigma-Aldrich P8340, P5726).[9]

-

PBS (Phosphate-Buffered Saline): Ice-cold.

-

Protein Assay Reagent: BCA Protein Assay Kit (e.g., Thermo Scientific, 23227) or Bradford assay.[10]

-

Sample Buffer: 4x Laemmli buffer (containing SDS and β-mercaptoethanol).

-

Primary Antibodies:

-

Anti-FAK antibody (e.g., Cell Signaling Technology #3285, Invitrogen PA5-17591).[2][7] Recommended dilution: 1:1000.

-

Anti-phospho-FAK (Tyr397) antibody (optional, to assess activity) (e.g., Invitrogen 700255).[7][11] Recommended dilution: 1:1000.

-

Loading Control Antibody (e.g., anti-β-actin, anti-GAPDH). Recommended dilution: 1:1000 to 1:5000.

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (dilution according to manufacturer's instructions).

-

SDS-PAGE Gels: Polyacrylamide gels (e.g., 10%).[12]

-

Transfer Membrane: PVDF or nitrocellulose membrane.[13]

-

Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.[14]

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Wash Buffer: TBST.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate (e.g., Western Blot Luminol Reagent).[10]

Cell Culture and Treatment

-

Plate cells at an appropriate density and allow them to adhere and grow until they reach 70-80% confluency.

-

Treat cells with the desired concentrations of the FAK-degrading compound (e.g., FAK PROTAC) or vehicle control for the specified time course (e.g., 4, 8, 16, or 24 hours).[6]

Protein Extraction (Cell Lysis)

-

After treatment, place the cell culture dish on ice.

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the dish (e.g., 0.5-1 mL for a 10 cm dish).[10][15]

-

For adherent cells, use a cell scraper to scrape the cells off the dish and transfer the cell suspension into a pre-cooled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C (e.g., on a rocker).

-

Clarify the lysate by centrifuging at 12,000-16,000 x g for 15-20 minutes at 4°C.[10]

-

Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-cooled tube. Discard the pellet.[10]

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer’s instructions.[10] This step is crucial for ensuring equal protein loading in the subsequent steps.

SDS-PAGE (Gel Electrophoresis)

-

Based on the protein concentration, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-40 µg per lane).[9][14]

-

Add an appropriate volume of 4x Laemmli sample buffer to the lysate.

-

Denature the samples by boiling at 95-100°C for 5-10 minutes.[10]

-

Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations (e.g., at 100-120 V for 1-2 hours) until the dye front reaches the bottom.[14]

Protein Transfer (Blotting)

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

-

Ensure complete transfer by checking for the presence of pre-stained markers on the membrane.

Immunoblotting

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[14] This step prevents non-specific binding of the antibodies.

-

Discard the blocking buffer and incubate the membrane with the primary anti-FAK antibody diluted in blocking buffer (e.g., 1:1000). This is typically done overnight at 4°C with gentle agitation.[13][14]

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13][14]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[13][14]

-

Wash the membrane again three times for 10 minutes each with TBST.[13]

Detection and Analysis

-

Prepare the ECL detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.[10]

-

Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).

-

Analyze the band intensities using densitometry software (e.g., ImageJ).[7]

-

Normalize the intensity of the FAK band to the corresponding loading control band for each lane.

-

Calculate the percentage of FAK degradation relative to the vehicle-treated control sample.

Experimental Workflow Diagram

Caption: Western blot workflow for FAK degradation analysis.

References

- 1. Anti-FAK antibody (ab131435) | Abcam [abcam.com]

- 2. FAK Antibody | Cell Signaling Technology [cellsignal.com]

- 3. FAK Proteins | Thermo Fisher Scientific [thermofisher.com]

- 4. Targeting of the protein interaction site between FAK and IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways [frontiersin.org]

- 7. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Podocyte FAK Protects against Proteinuria and Foot Process Effacement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. origene.com [origene.com]

- 11. Phospho-FAK (Tyr397) Monoclonal Antibody (141-9) (44-625G) [thermofisher.com]

- 12. 2.7. Western blotting [bio-protocol.org]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

Revolutionizing Cancer Research: PROTAC FAK Degrader 1 for Advanced Cell Migration and Invasion Assays

In the dynamic field of cancer research, understanding and targeting the mechanisms of cell migration and invasion are paramount to developing effective therapeutics against metastasis. A groundbreaking tool in this endeavor is the Proteolysis Targeting Chimera (PROTAC) FAK degrader 1, a novel compound designed to eliminate the Focal Adhesion Kinase (FAK) protein, a key player in cell motility. These application notes provide detailed protocols for utilizing PROTAC FAK degrader 1 in cell migration and invasion assays, offering researchers a powerful method to investigate cancer cell dynamics.

This compound, also known as PROTAC-3 or FC-11, operates through a mechanism of targeted protein degradation. Unlike traditional kinase inhibitors that only block the enzymatic activity of FAK, this PROTAC molecule recruits an E3 ubiquitin ligase to the FAK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This dual action of inhibiting both the kinase-dependent and the kinase-independent scaffolding functions of FAK makes it a more potent inhibitor of cell migration and invasion compared to conventional FAK inhibitors.[4][5]

Quantitative Data Summary

The efficacy of this compound in degrading FAK and inhibiting cell motility has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation) * | PC3 (Prostate Cancer) | 3.0 nM | [6] |

| PA1 (Ovarian Cancer) | 80 pM | [7] | |

| Ramos (B-cell Lymphoma) | 40 pM | [7] | |

| TM3 (Leydig Cells) | 310 pM | [7] | |

| MDA-MB-436 (Breast Cancer) | 330 pM | [7] | |

| LNCaP (Prostate Cancer) | 370 pM | [7] | |

| Effective Concentration | MDA-MB-231 (Breast Cancer) | 50-250 nM (for migration & invasion) | [6] |

| (Migration/Invasion) | OVCAR3 & OVCAR8 (Ovarian Cancer) | 1 µM (more effective than FAK inhibitor) | [5] |

| Hep3B & Huh7 (Hepatocellular Carcinoma) | 10-100 nM (effective degradation) | [8] |

DC₅₀ represents the concentration required to degrade 50% of the target protein.

| Assay | Cell Line | Treatment | Observation | Reference |

| Wound Healing | MDA-MB-231 | This compound | Significant inhibition of cell migration | [9] |

| Transwell Invasion | A549 (Lung Cancer) | PROTAC A13 (0.12, 0.24, 0.48 µM) | Dose-dependent decrease in invasion | [10] |

| Transwell Migration | OVCAR3 & OVCAR8 | 1 µM this compound | More effective inhibition than FAK inhibitor VS6063 | [5] |

| Transwell Invasion | OVCAR3 & OVCAR8 | 1 µM this compound | More effective inhibition than FAK inhibitor VS6063 | [5] |

FAK Signaling Pathway in Cell Migration and Invasion

Focal Adhesion Kinase is a critical signaling hub that integrates signals from integrins and growth factor receptors to regulate cell migration, invasion, and survival. Upon activation, FAK undergoes autophosphorylation, creating a binding site for Src family kinases. This complex then phosphorylates a host of downstream targets, including p130Cas and paxillin, leading to the activation of pathways involving Rac, Rho, and MAP kinases, which ultimately control cytoskeletal dynamics and cell movement.[8] The degradation of FAK by this compound effectively dismantles this signaling cascade.

FAK signaling cascade in cell migration and its disruption by this compound.

Experimental Protocols

The following are detailed protocols for performing wound healing (scratch) and transwell assays using this compound.

Experimental Workflow: Cell-Based Assays

General workflow for cell migration and invasion assays.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free or low-serum medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

24-well tissue culture plates

-

p200 pipette tip or scratcher

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 6-12 hours. This helps to minimize cell proliferation.

-

Creating the Scratch: Gently create a straight scratch in the cell monolayer using a sterile p200 pipette tip.

-

Washing: Wash the wells twice with PBS to remove detached cells and debris.

-

Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound (e.g., 0, 50, 100, 250 nM). Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

-

Imaging: Immediately capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Time-Course Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Migration and Invasion Assay

This assay assesses the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) barrier (invasion).

Materials:

-

Cancer cell line of interest

-

Complete growth medium and serum-free medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel or other ECM for invasion assay

-

Chemoattractant (e.g., medium with 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Protocol:

-

Preparation for Invasion Assay: If performing an invasion assay, thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for at least 30 minutes. For migration assays, this step is omitted.

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).

-

Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension and incubate for a predetermined time (e.g., 4 hours).[5]

-

Assay Setup: Add chemoattractant (e.g., 600 µL of complete medium) to the lower chamber of the 24-well plate.

-

Cell Seeding: Add the treated cell suspension (e.g., 200 µL) to the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for migration/invasion but not for cells to proliferate and cover the membrane (e.g., 12-48 hours, requires optimization for each cell line).

-

Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate or invade.

-

Fixation and Staining: Fix the cells on the bottom of the membrane by immersing the insert in a fixation solution for 20 minutes. Subsequently, stain the cells with Crystal Violet for 15-20 minutes.

-

Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Imaging and Quantification: Take images of the stained cells on the membrane using a microscope. Count the number of migrated/invaded cells in several random fields of view. The results can be presented as the average number of cells per field or as a percentage relative to the control.

By following these detailed protocols, researchers can effectively utilize this compound to gain deeper insights into the molecular mechanisms of cancer cell migration and invasion, paving the way for the development of novel anti-metastatic therapies.

References

- 1. bioconductor.org [bioconductor.org]

- 2. Addressing Kinase-Independent Functions of Fak via PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Xenograft Mouse Model with PROTAC FAK Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed and activated in a multitude of cancer types. It plays a crucial role in cell survival, proliferation, migration, and angiogenesis, making it an attractive target for cancer therapy.[1] Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, FAK), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. This document provides detailed application notes and protocols for utilizing a PROTAC FAK degrader in an in vivo xenograft mouse model.

Signaling Pathways

Focal Adhesion Kinase (FAK) is a central signaling node that integrates signals from integrins and growth factor receptors to regulate key cellular processes involved in cancer progression. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[2][3] PROTAC FAK degraders effectively eliminate the FAK protein, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions.[4][5]

References

- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Co-immunoprecipitation of FAK Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful co-immunoprecipitation (Co-IP) of Focal Adhesion Kinase (FAK) to identify and study its protein-protein interactions. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its interactions with various cellular proteins are critical for mediating these functions and are of significant interest in cancer research and drug development.

Introduction to FAK and Co-immunoprecipitation

Focal Adhesion Kinase (FAK) is a 125 kDa protein that localizes to focal adhesions and acts as a scaffold for numerous signaling proteins.[1][2][3][4] Understanding the dynamic interactions of FAK with its binding partners is essential for elucidating its role in both normal physiology and disease states, particularly in cancer where FAK is often overexpressed.[2][3]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[5][6][7][8][9] The principle of Co-IP involves using a specific antibody to capture a "bait" protein (in this case, FAK) from a cell lysate. Any proteins that are bound to the bait protein (the "prey") will be co-precipitated, allowing for their subsequent identification by methods such as Western blotting or mass spectrometry.[5][9]

Key FAK Protein Interactions

Several proteins have been identified as interacting with FAK through Co-IP experiments. These interactions are crucial for various cellular signaling pathways. Some key FAK interactors include:

-

p53: Direct interaction between the N-terminal domains of FAK and p53 has been demonstrated, suggesting a feedback loop in regulating cell survival and apoptosis.[10]

-

Paxillin: This focal adhesion-associated protein binds to the C-terminal FAT domain of FAK and is essential for the recruitment of FAK to focal adhesions.[11]

-

Zyxin, Nesprin-1, and Desmoplakin: These proteins were identified as FAK interactors in human colon cancer cells, playing roles in cell migration and invasion.[1][2][3]

-

Src: This kinase is recruited to FAK upon autophosphorylation of FAK at Tyr397, leading to the phosphorylation of other substrates and the activation of downstream signaling pathways.

-

p130Cas: This docking protein is a major substrate of the FAK-Src complex and is involved in cell migration.[11]

Data Presentation: Quantitative Parameters for FAK Co-immunoprecipitation

The following table summarizes key quantitative parameters from published studies for the successful Co-IP of FAK.

| Parameter | Cell Line | Total Protein per IP | Antibody for IP (Amount) | Beads (Type and Amount) | Incubation Time (Antibody-Lysate) | Reference |

| Study 1 | HCT-116 (human colon cancer) | 1.5 mg | Anti-FAK polyclonal antibody (10 µl) | Agarose beads | Not specified | [2] |

| Study 2 | HeLa | Not specified | Anti-FAK antibody (10 µg) | Protein-G Sepharose CL-4B beads (30 µl) | Overnight at 4°C | [11] |

| Study 3 | Caco-2 (human colorectal adenocarcinoma) | 1-2 mg | Mouse anti-FAK antibody | Protein G plus/protein A agarose suspension beads | Overnight at 4°C | [12] |

| Study 4 | ECV304 (human bladder carcinoma) | 1 mg | Anti-FAK antibody | Protein A/G agarose | 2 hours at 4°C | [13] |

Experimental Protocols

Protocol 1: Co-immunoprecipitation of FAK from Adherent Cells

This protocol is a generalized procedure based on common practices for Co-IP of FAK.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)

-

Protease and Phosphatase Inhibitor Cocktails

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Anti-FAK antibody (validated for IP)

-

Isotype control IgG (e.g., rabbit or mouse IgG)

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., IP Lysis Buffer or TBS-T)

-

Elution Buffer (e.g., 1X Laemmli buffer)

-

Microcentrifuge tubes

-

Rotating platform or rocker

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20-30 µl of Protein A/G beads to the cleared lysate.

-

Incubate for 1 hour at 4°C on a rotator.

-

Centrifuge at 1,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the beads.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Take 1-2 mg of total protein and adjust the volume with Lysis Buffer.

-

Add the primary anti-FAK antibody (refer to the table above or manufacturer's recommendation for the amount).

-

For the negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

-

Incubate overnight at 4°C on a rotator.

-

-

Capture of Immune Complexes:

-

Add 30-50 µl of pre-washed Protein A/G beads to each sample.

-

Incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.

-

Carefully aspirate and discard the supernatant.

-

Wash the beads 3-5 times with 1 ml of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 30-50 µl of 1X Laemmli buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against FAK and the suspected interacting protein.

-

Visualizations

Caption: Workflow for Co-immunoprecipitation of FAK.

Caption: Simplified FAK Signaling Pathway.

References

- 1. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry [ouci.dntb.gov.ua]

- 2. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 7. assaygenie.com [assaygenie.com]

- 8. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 10. FAK and p53 Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAK displacement from focal adhesions: a promising strategy to target processes implicated in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.5. Co‐immunoprecipitation studies [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming the Hook Effect in PROTAC FAK Degrader 1 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC FAK degrader 1. The resources herein are designed to address specific challenges, particularly the hook effect, that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped curve. At optimal concentrations, the PROTAC molecule facilitates the formation of a stable ternary complex between the target protein (FAK) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes. These binary complexes are non-productive and compete with the formation of the essential ternary complex, thus reducing the efficiency of protein degradation.

Q2: I am observing a hook effect with this compound. What are the initial troubleshooting steps?

A2: If you observe a hook effect, the first step is to confirm the phenomenon by performing a dose-response experiment with a wider range of concentrations, particularly extending to lower concentrations. This will help to clearly define the bell-shaped curve and identify the optimal concentration for maximal degradation (DCmax). It is also crucial to ensure the quality and purity of your this compound, as impurities can interfere with the assay.

Q3: Can the hook effect be mitigated or avoided?

A3: Yes, several strategies can be employed to mitigate the hook effect. One common approach is to optimize the PROTAC concentration, ensuring that it is not used at excessively high levels. Additionally, modifying the experimental conditions, such as incubation time, can sometimes shift the dose-response curve. In some cases, redesigning the PROTAC with optimized linkers or binders to enhance the cooperativity of ternary complex formation can also alleviate the hook effect.

Q4: What is the typical effective concentration range for this compound?

A4: The effective concentration can vary depending on the cell line and experimental conditions. However, for this compound (also referred to as Compound PROTAC-3), a DC50 (half-maximal degradation concentration) of 3.0 nM has been reported in PC3 cells.[1][2] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q5: How long should I incubate the cells with this compound?

A5: Incubation times can vary, but a common starting point is 24 hours.[1] However, the optimal time may differ between cell lines and depends on the turnover rate of FAK in those cells. A time-course experiment is recommended to determine the optimal incubation period for maximal degradation.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during this compound experiments, with a focus on the hook effect.

| Observed Problem | Potential Cause | Recommended Solution |

| No FAK degradation observed at any concentration. | 1. Inactive PROTAC. 2. Low cell permeability. 3. Low expression of the recruited E3 ligase in the cell line. 4. Incorrect experimental setup. | 1. Verify the integrity and activity of the this compound stock. 2. Assess cell permeability using a cellular thermal shift assay (CETSA) or similar methods. 3. Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon, depending on the PROTAC design) in your cell line via Western Blot or qPCR. 4. Review and optimize the experimental protocol, including cell seeding density, treatment duration, and lysis conditions. |

| A pronounced hook effect is observed (sharp decrease in degradation at higher concentrations). | 1. Formation of non-productive binary complexes at high PROTAC concentrations. 2. Suboptimal linker length or composition affecting ternary complex stability. | 1. Perform a detailed dose-response curve with a wider range of concentrations, focusing on lower nanomolar ranges to identify the optimal concentration. 2. Consider using a PROTAC with a different linker design if the issue persists across multiple experiments and cell lines. |

| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Inaccurate PROTAC dilutions. 3. Variations in incubation times. 4. Inconsistent sample processing (e.g., lysis, protein quantification). | 1. Ensure a uniform cell monolayer by proper cell counting and seeding techniques. 2. Prepare fresh serial dilutions of the PROTAC for each experiment. 3. Use a calibrated timer for all incubation steps. 4. Standardize all sample handling procedures and use a reliable protein quantification method. |

| Incomplete FAK degradation even at the optimal concentration. | 1. High FAK protein turnover rate. 2. Inefficient ubiquitination or proteasomal degradation. 3. Presence of a subpopulation of FAK that is resistant to degradation. | 1. Perform a time-course experiment to determine if longer incubation times increase degradation. 2. Co-treat with a proteasome inhibitor (e.g., MG132) to confirm that the degradation is proteasome-dependent. If degradation is rescued, the issue may lie in the ubiquitination step. 3. Investigate potential post-translational modifications or subcellular localization of FAK that might hinder PROTAC binding. |

Quantitative Data Summary

The following tables summarize key quantitative data for various FAK degraders.

Table 1: In Vitro Degradation Potency of FAK PROTACs

| PROTAC Name | Target | E3 Ligase Ligand | DC50 | Cell Line | Incubation Time | Reference |

| This compound (PROTAC-3) | FAK | VHL ligand | 3.0 nM | PC3 | 24 h | [1][2] |

| FC-11 | FAK | Not Specified | ~10 nM (effective dose) | Hep3B, Huh7 | 8 h | [3] |

| GSK215 | FAK | VHL ligand | Not Specified | Not Specified | Not Specified | |

| BSJ-04-146 | FAK | Not Specified | Not Specified | Not Specified | Not Specified | |

| A13 | FAK | Pomalidomide (CRBN) | 10 nM (85% degradation) | A549 | Not Specified |

Table 2: In Vitro Kinase Inhibitory Activity of FAK PROTACs and Inhibitors

| Compound Name | Target | IC50 | Reference |

| This compound | FAK | 6.5 nM | [2] |

| PF-562271 (FAK inhibitor) | FAK | Not Specified | |

| A13 | FAK | 26.4 nM |

Experimental Protocols

Protocol 1: Dose-Response Analysis of FAK Degradation by Western Blot

This protocol outlines the steps to assess the dose-dependent degradation of FAK in cultured cells treated with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-FAK (e.g., 1:1000 dilution) and anti-loading control (e.g., anti-GAPDH or anti-β-actin, 1:5000 dilution)

-

HRP-conjugated secondary antibodies (e.g., 1:2000 dilution)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

-

PROTAC Treatment: The next day, prepare serial dilutions of this compound in fresh cell culture medium. A typical concentration range to test for the hook effect would be from 0.1 nM to 10 µM. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FAK antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the FAK band intensity to the corresponding loading control band intensity. Plot the normalized FAK levels against the PROTAC concentration to generate a dose-response curve.

Protocol 2: In-Cell Western (ICW) Assay for High-Throughput Degradation Analysis

This protocol provides a higher-throughput method to quantify FAK degradation in a 96-well format.

Materials:

-

96-well black-walled, clear-bottom tissue culture plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., LI-COR Intercept Blocking Buffer or 5% BSA in PBS)

-

Primary antibodies: anti-FAK (e.g., 1:800 dilution) and a normalization antibody (e.g., anti-GAPDH, 1:1000 dilution)

-

Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD, 1:1500 dilution)

-

Imaging system (e.g., LI-COR Odyssey)

Procedure:

-